2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO4. It is characterized by the presence of a trifluoromethyl group (-CF3), a nitro group (-NO2), and a carboxylic acid group (-COOH) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid typically involves the nitration of 2-methyl-5-(trifluoromethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(trifluoromethyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-5-(trifluoromethyl)benzoic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
2-chloro-5-(trifluoromethyl)benzoic acid: Contains a chloro group instead of a nitro group, leading to different reactivity and applications
Uniqueness
2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a nitro group and a trifluoromethyl group makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
1396780-63-4 |
---|---|
Molecular Formula |
C9H6F3NO4 |
Molecular Weight |
249.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.